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Compound of Interest

Compound Name: 2(1H)-Pyridinone, 3,6-dimethyl-

Cat. No.: B3065586

An In-depth Technical Guide to 2(1H)-Pyridinone,
3,6-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

2(1H)-Pyridinone, 3,6-dimethyl-, a substituted pyridinone derivative, presents a scaffold of
significant interest in medicinal chemistry and organic synthesis. This guide provides a
comprehensive overview of its chemical properties, structure, and relevant experimental data.

Chemical Structure and Identifiers

The structural representation and key identifiers of 2(1H)-Pyridinone, 3,6-dimethyl- are crucial
for its unambiguous identification in research and development.

e IUPAC Name: 3,6-dimethylpyridin-2(1H)-one

CAS Number: 53428-02-7

Molecular Formula: C7HsNO

Molecular Weight: 123.15 g/mol

Canonical SMILES: CC1=CC=C(C)C(=O)N1
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« InChl Key: INChl=1S/C7HINO/c1-5-3-2-4-6(2)8-7(5)9/h2-4H,1-2H3,(H,8,9)

The molecule features a pyridin-2-one core with methyl groups substituted at the 3 and 6
positions. This substitution pattern influences its electronic properties and steric hindrance,
which in turn affect its reactivity and biological activity.

Physicochemical Properties

Precise physicochemical data is essential for predicting the behavior of a compound in various
experimental and biological systems.

Property Value Source

Molecular Weight 123.15 g/mol --INVALID-LINK--
Molecular Formula C7HaNO --INVALID-LINK--
Physical State Solid (predicted) General knowledge
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Note: Experimental data for melting point, boiling point, and solubility for 2(1H)-Pyridinone,
3,6-dimethyl- are not readily available in the public domain. These properties would need to be
determined experimentally.

Synthesis and Experimental Protocols

The synthesis of pyridinone derivatives is a well-established area of organic chemistry, with
several general methods available. While a specific, detailed protocol for 2(1H)-Pyridinone,
3,6-dimethyl- is not explicitly documented in the provided search results, a plausible synthetic
approach can be inferred from the synthesis of similar compounds.

General Synthetic Strategy

A common and effective method for the synthesis of substituted 2-pyridones is the Guareschi-
Thorpe reaction, which involves the condensation of a 3-ketoester or a 1,3-diketone with a
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cyanoacetamide derivative. For the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-, a potential
pathway would involve the reaction of a substituted [3-ketoester with an appropriate nitrogen

source.

Another general approach involves a one-pot, three-component reaction. For instance, the
synthesis of 3-cyano-4,6-dimethyl-2-pyridone has been achieved through a reaction of
acetylacetone, malononitrile, and ammonium acetate.[1] This suggests that a similar
multicomponent reaction strategy could be adapted for the synthesis of the target molecule.

Logical Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of
synthesized compounds. While specific spectra for 2(1H)-Pyridinone, 3,6-dimethyl- are not
available, characteristic spectral features can be predicted based on its structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl
groups, likely as singlets in the range of 6 2.0-2.5 ppm. The protons on the pyridinone ring
would appear as doublets or multiplets in the aromatic region (6 6.0-8.0 ppm), with their
specific chemical shifts and coupling constants depending on the substitution pattern. The N-
H proton would likely appear as a broad singlet at a downfield chemical shift.

e 13C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl
carbon (& > 160 ppm), the carbons of the pyridinone ring (in the aromatic region), and the
two methyl carbons (in the aliphatic region).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=0 stretching
vibration of the amide group, typically in the range of 1650-1680 cm~*. The N-H stretching
vibration would appear as a broad band in the region of 3200-3400 cm~1. C-H stretching
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vibrations for the methyl groups and the aromatic ring would be observed around 2850-3100
cm™i.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (123.15 g/mol ). Fragmentation patterns would likely involve the loss of
methyl groups and other characteristic cleavages of the pyridinone ring.

Biological Activity and Potential Applications

Pyridinone-containing compounds are recognized as "privileged scaffolds” in drug discovery
due to their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and
their favorable solubility and lipophilicity profiles.

Derivatives of 2-pyridone have demonstrated a wide range of biological activities, including:
e Anticancer agents

e Antiviral agents

e Antimicrobial agents

« Inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation.

[1]

While specific biological targets and signaling pathways for 2(1H)-Pyridinone, 3,6-dimethyl-
have not been explicitly identified in the available literature, its structural similarity to other
biologically active pyridinones suggests its potential as a lead compound in drug discovery
programs. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for
central nervous system agents and anti-inflammatory drugs, has been noted. It also serves as
a building block in agrochemical research.

Potential Drug Discovery Workflow:
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Caption: A typical drug discovery workflow starting with a lead compound.

Conclusion

2(1H)-Pyridinone, 3,6-dimethyl- is a heterocyclic compound with significant potential in
medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset for
this specific molecule is not yet publicly available, this guide provides a comprehensive
overview of its known properties and structure, along with predictive insights into its synthesis
and spectroscopic characteristics based on the well-understood chemistry of the pyridinone
class. Further experimental investigation is warranted to fully elucidate its physicochemical
properties and explore its biological activity in greater detail, paving the way for its potential
application in the development of new therapeutics and other advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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